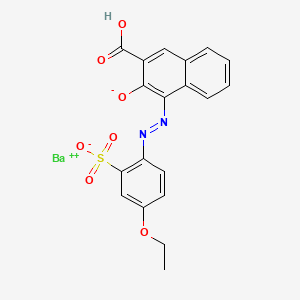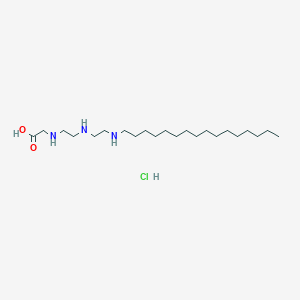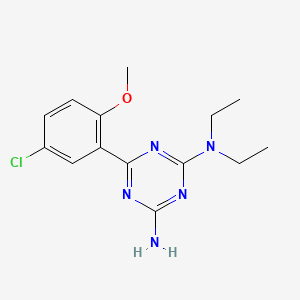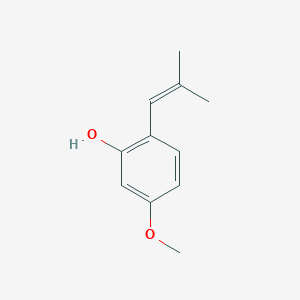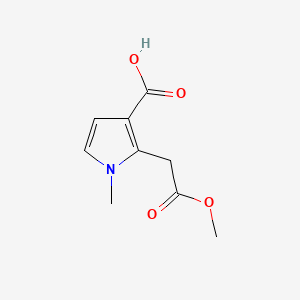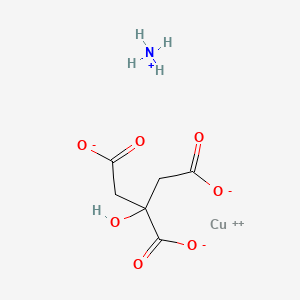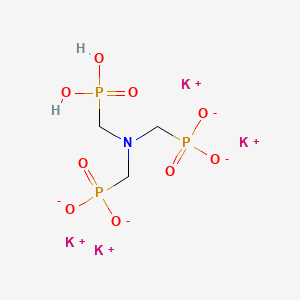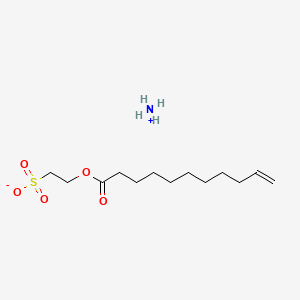
Einecs 285-120-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of suberic acid, compound with 2,2’-iminodiethanol (1:2), typically involves the reaction of suberic acid with 2,2’-iminodiethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process involves the following steps:
Reactants: Suberic acid and 2,2’-iminodiethanol.
Reaction Conditions: The reaction is conducted in a solvent, often under reflux conditions, to facilitate the formation of the compound.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of suberic acid, compound with 2,2’-iminodiethanol (1:2), follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
化学反应分析
Types of Reactions
Suberic acid, compound with 2,2’-iminodiethanol (1:2), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents, are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Suberic acid, compound with 2,2’-iminodiethanol (1:2), has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
作用机制
The mechanism of action of suberic acid, compound with 2,2’-iminodiethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects in different applications.
相似化合物的比较
Similar Compounds
Adipic Acid, Compound with 2,2’-iminodiethanol (12): Similar in structure but with different chain length and properties.
Sebacic Acid, Compound with 2,2’-iminodiethanol (12): Another similar compound with a longer carbon chain.
Uniqueness
Suberic acid, compound with 2,2’-iminodiethanol (1:2), is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not be as effective .
属性
CAS 编号 |
85029-97-6 |
|---|---|
分子式 |
C16H36N2O8 |
分子量 |
384.47 g/mol |
IUPAC 名称 |
2-(2-hydroxyethylamino)ethanol;octanedioic acid |
InChI |
InChI=1S/C8H14O4.2C4H11NO2/c9-7(10)5-3-1-2-4-6-8(11)12;2*6-3-1-5-2-4-7/h1-6H2,(H,9,10)(H,11,12);2*5-7H,1-4H2 |
InChI 键 |
VEABCXQSKCEIGD-UHFFFAOYSA-N |
规范 SMILES |
C(CCCC(=O)O)CCC(=O)O.C(CO)NCCO.C(CO)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


